N-[4-[3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide
Description
“N-[4-[3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide” is a complex organic compound that features a quinoline and pyrrolidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
N-[4-[3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-14(25)22-16-8-10-17(11-9-16)24-20(26)13-19(21(24)27)23-12-4-6-15-5-2-3-7-18(15)23/h8-11,15,18-19H,2-7,12-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZXBSYRQXXUMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCC4C3CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[4-[3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide” likely involves multiple steps, including the formation of the quinoline and pyrrolidine rings, followed by their coupling and subsequent functionalization. Typical reaction conditions might include:
Formation of Quinoline Ring: This could involve cyclization reactions using appropriate precursors under acidic or basic conditions.
Formation of Pyrrolidine Ring: This might involve cyclization of amino acids or other suitable precursors.
Coupling Reactions: The quinoline and pyrrolidine moieties could be coupled using reagents like coupling agents (e.g., EDC, DCC) under mild conditions.
Functionalization: Introduction of the acetamide group could be achieved through acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the quinoline ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine ring, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions might occur at the aromatic ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDC, DCC.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
“N-[4-[3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide” could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of “N-[4-[3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[3-(3,4-dihydroquinolin-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide
- N-[4-[3-(quinolin-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide
Uniqueness
The uniqueness of “N-[4-[3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide” lies in its specific structural features, such as the octahydroquinoline moiety, which might confer distinct biological activities or chemical reactivity compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
